amine CAS No. 2126177-45-3](/img/structure/B2581078.png)

[(3-Methoxy-1,2-thiazol-4-yl)methyl](methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

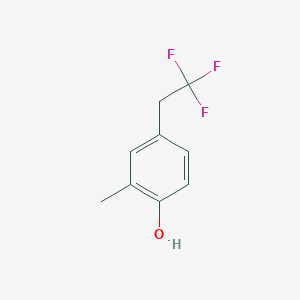

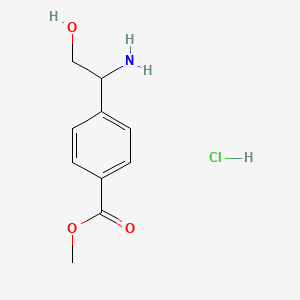

“(3-Methoxy-1,2-thiazol-4-yl)methylamine” is a chemical compound used in scientific research. Its unique structure allows for diverse applications, including drug discovery and organic synthesis. It has a molecular weight of 158.22 .

Molecular Structure Analysis

The molecular structure of “(3-Methoxy-1,2-thiazol-4-yl)methylamine” includes a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

While specific chemical reactions involving “(3-Methoxy-1,2-thiazol-4-yl)methylamine” are not available, thiazole rings are known to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical And Chemical Properties Analysis

“(3-Methoxy-1,2-thiazol-4-yl)methylamine” is a liquid at room temperature . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications

Hydroaminomethylation of Oleochemicals

Hydroaminomethylation (HAM) of vegetable oils, utilizing amines, has emerged as an effective pathway to access functionalized bio-based compounds. This process yields bifunctional HAM-products with potential applications as monomers in polymer chemistry and bio-based surface-active agents. The catalytic efficiency of rhodium species, stabilized by various ligands including phosphines and amines, plays a crucial role in the synthesis of these products. Such advancements highlight the industrial potential of utilizing bio-based materials for sustainable chemical synthesis (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).

Synthesis of Heterocycles

The reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives underlines their significance as building blocks for synthesizing various heterocyclic compounds. This includes pyrazolo-imidazoles, thiazoles, and spiropyrroles, among others. The unique reactivity of DCNP facilitates mild reaction conditions, offering a versatile approach for generating a wide range of heterocyclic compounds and dyes. This review underscores the importance of DCNP in the synthesis of heterocycles, highlighting recent progress and potential future developments (Gomaa & Ali, 2020).

Renewable Feedstock for Nitrogen-Containing Derivatives

Soybean oil has been reviewed as a renewable feedstock for producing nitrogen-containing materials. Traditional focus has been on converting triglycerides to fatty amines and amides, with recent research extending to functionalizing fatty acid chains to create novel compounds. This includes the development of new surfactants and polymers containing nitrogen, facilitated through organic and enzymatic reactions. Such innovations emphasize the potential of utilizing renewable resources for the production of industrially relevant nitrogen-containing derivatives (Biswas, Sharma, Willett, Erhan, & Cheng, 2008).

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that (3-Methoxy-1,2-thiazol-4-yl)methylamine may interact with various biological targets.

Mode of Action

Molecules containing a thiazole ring, such as this compound, can behave unpredictably when entering physiological systems . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Biochemical Pathways

Thiazole derivatives have been associated with a broad spectrum of biological activities . This suggests that (3-Methoxy-1,2-thiazol-4-yl)methylamine could potentially influence various biochemical pathways and their downstream effects.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of (3-Methoxy-1,2-thiazol-4-yl)methylamine.

Result of Action

Thiazole derivatives have been associated with various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . This suggests that (3-Methoxy-1,2-thiazol-4-yl)methylamine could potentially have similar effects.

Action Environment

The physical properties of thiazole derivatives, such as their solubility in various solvents , could potentially be influenced by environmental conditions.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (3-Methoxy-1,2-thiazol-4-yl)methylamine are not fully understood due to the limited available research. Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Cellular Effects

The cellular effects of (3-Methoxy-1,2-thiazol-4-yl)methylamine are not well-documented. Thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines

Molecular Mechanism

The molecular mechanism of (3-Methoxy-1,2-thiazol-4-yl)methylamine is not well-understood. Thiazole derivatives have been found to have various therapeutic potentials such as antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects

Metabolic Pathways

The metabolic pathways that (3-Methoxy-1,2-thiazol-4-yl)methylamine is involved in are not well-understood. Thiazole ring, which this compound is a part of, is known to be highly reactive and has evolved as a significant synthon for the production of a wide range of new chemical compounds .

properties

IUPAC Name |

1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-7-3-5-4-10-8-6(5)9-2/h4,7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBCXCOZINNIHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CSN=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2580996.png)

![Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate](/img/structure/B2581002.png)

![ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate](/img/structure/B2581003.png)

![Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate](/img/structure/B2581008.png)

![(Z)-N-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide](/img/structure/B2581010.png)

![N-benzyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2581012.png)

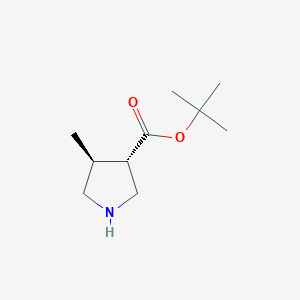

![Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate;hydrochloride](/img/structure/B2581014.png)

![tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2581017.png)